molecular formula C14H12N2O4S2 B13472688 2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid

Cat. No.: B13472688
M. Wt: 336.4 g/mol
InChI Key: VCWUCBABIFNYOT-UHFFFAOYSA-N
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Description

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid is a complex organic compound characterized by the presence of amino and carboxyl groups, as well as a disulfide bond linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid typically involves the reaction of cystine with appropriate reagents. One method involves the use of cystine, lithium iodide (LiI), and iodine in a stoichiometric ratio of 1:2:2 in basic and aqueous media . The reaction conditions include maintaining a controlled temperature and pH to facilitate the formation of the desired disulfide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiol groups.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of thiol groups.

    Substitution: Formation of amides, esters, and other derivatives depending on the substituents used.

Scientific Research Applications

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid exerts its effects involves the interaction of its functional groups with biological molecules. The disulfide bond can form or break under physiological conditions, influencing protein structure and function. The amino and carboxyl groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid is unique due to its specific aromatic structure and the presence of both amino and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

2-amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoic acid

InChI

InChI=1S/C14H12N2O4S2/c15-11-7(13(17)18)3-1-5-9(11)21-22-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)

InChI Key

VCWUCBABIFNYOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SSC2=CC=CC(=C2N)C(=O)O)N)C(=O)O

Origin of Product

United States

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